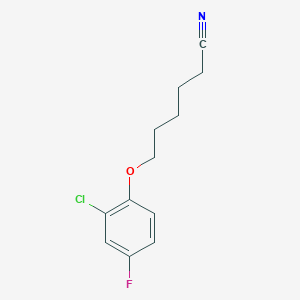
2-((2,5-Difluorophenoxy)methyl)benzaldehyde
Übersicht
Beschreibung
2-((2,5-Difluorophenoxy)methyl)benzaldehyde: is an organic compound with the molecular formula C14H10F2O2 . It is a derivative of benzaldehyde, where the benzene ring is substituted with a difluorophenoxy group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-((2,5-Difluorophenoxy)methyl)benzaldehyde typically involves the reaction of 2,5-difluorophenol with benzyl chloride under basic conditions to form the intermediate 2-((2,5-difluorophenoxy)methyl)benzyl chloride. This intermediate is then oxidized to the corresponding benzaldehyde using an oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed:
Oxidation: 2-((2,5-Difluorophenoxy)methyl)benzoic acid
Reduction: 2-((2,5-Difluorophenoxy)methyl)benzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-((2,5-Difluorophenoxy)methyl)benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology: In biological research, this compound can be used to study the effects of difluorinated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound can be used in the manufacture of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science and material engineering .
Wirkmechanismus
The mechanism of action of 2-((2,5-Difluorophenoxy)methyl)benzaldehyde is not well-studied. as an aldehyde, it can participate in various chemical reactions, including nucleophilic addition and condensation reactions. The difluorophenoxy group may influence the reactivity and stability of the compound, potentially affecting its interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
- 2-((2,3-Difluorophenoxy)methyl)benzaldehyde
- 2-((3,4-Difluorophenoxy)methyl)benzaldehyde
- 2-((2,6-Difluorophenoxy)methyl)benzaldehyde
Comparison: 2-((2,5-Difluorophenoxy)methyl)benzaldehyde is unique due to the specific positioning of the fluorine atoms on the phenoxy group. This positioning can influence the compound’s reactivity, stability, and overall chemical properties.
Eigenschaften
IUPAC Name |
2-[(2,5-difluorophenoxy)methyl]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c15-12-5-6-13(16)14(7-12)18-9-11-4-2-1-3-10(11)8-17/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PARJUWKKQISKMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=CC(=C2)F)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401250195 | |
| Record name | Benzaldehyde, 2-[(2,5-difluorophenoxy)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401250195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443348-48-8 | |
| Record name | Benzaldehyde, 2-[(2,5-difluorophenoxy)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443348-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 2-[(2,5-difluorophenoxy)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401250195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[4-(Dimethylamino)phenyl]-2-butanol](/img/structure/B7999248.png)
![2-[2-(Methylthio)phenyl]-2-butanol](/img/structure/B7999251.png)




![2-[2-(4-Bromo-3-fluoro-phenoxy)ethyl]-1,3-dioxolane](/img/structure/B7999290.png)
